Cas no 35089-25-9 (Cholestane-3b,5a,6a-triol)
Cholestane-3b,5a,6a-triol Chemical and Physical Properties
Names and Identifiers
-
- (5alpha)-cholestane-3beta,5,6beta-triol
- 3beta,5alpha,6beta-Trihydroxy-5alpha-cholestan
- 3beta,5alpha,6beta-Trihydroxy-cholestan
- 3beta,5alpha,6beta-Trihydroxycholestan
- 5alpha-Cholestan-3beta,5alpha,6beta-triol
- 5alpha-Cholestantriol-(3beta,5,6beta)
- 5alpha-Cholestantriol-(3beta,5alpha,6beta)
- (5α)-cholestane-3β,5,6β-triol
- Cholestane-3β,5α,6α-triol
- Cholestane-3,5,6-triol, (3b,5a,6a)-
- cholestane-3beta,5alpha,6alpha-triol
- (3S,5R,6S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,4,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthrene-3,5,6-triol
- cholestane-3b,5a,6a-triol
- 35089-25-9
- 3beta-Hydroxycholestane-5alpha,6alpha-diol; (3beta,5alpha,6alpha)-Cholestane-3,5,6-triol
- cholestan-3beta,5alpha,6alpha-triol
- Cholestane-3b,5a,6a-triol
-
- Inchi: 1S/C27H48O3/c1-17(2)7-6-8-18(3)21-9-10-22-20-15-24(29)27(30)16-19(28)11-14-26(27,5)23(20)12-13-25(21,22)4/h17-24,28-30H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24+,25-,26-,27+/m1/s1
- InChI Key: YMMFNKXZULYSOQ-ZEQHCUNVSA-N
- SMILES: O[C@]12C[C@H](CC[C@]1(C)[C@H]1CC[C@]3(C)[C@@H]([C@H](C)CCCC(C)C)CC[C@H]3[C@@H]1C[C@@H]2O)O
Computed Properties
- Exact Mass: 420.36034539g/mol
- Monoisotopic Mass: 420.36034539g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 30
- Rotatable Bond Count: 5
- Complexity: 619
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 10
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 7
- Topological Polar Surface Area: 60.7Ų
Experimental Properties
- Melting Point: >217°C
- Solubility: Chloroform (Slightly), Methanol (Slightly, Sonicated), Pyridine (Slightly)
Cholestane-3b,5a,6a-triol Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
Cholestane-3b,5a,6a-triol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C431745-100mg |
Cholestane-3b,5a,6a-triol |
35089-25-9 | 100mg |
$ 152.00 | 2023-09-08 | ||
| TRC | C431745-1g |
Cholestane-3b,5a,6a-triol |
35089-25-9 | 1g |
$ 1160.00 | 2023-09-08 |
Cholestane-3b,5a,6a-triol Related Literature
-
Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
-
Guang Xu,Wei Zhang,Ying Zhang,Xiaoxia Zhao,Ping Wen,Di Ma RSC Adv., 2018,8, 19353-19361
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
-
A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholestane steroids Cholesterols and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Cholesterols and derivatives
Additional information on Cholestane-3b,5a,6a-triol
Cholestane-3b,5a,6a-Triol (CAS No. 35089-25-9): A Comprehensive Overview
Cholestane-3b,5a,6a-triol, also known by its CAS registry number CAS No. 35089-25-9, is a naturally occurring steroid compound with a unique structure and diverse biological activities. This compound belongs to the class of sterol derivatives and has been the subject of extensive research due to its potential applications in pharmacology and medicine. The molecule consists of a cholestane skeleton with three hydroxyl groups located at the 3β, 5α, and 6α positions, which contribute to its distinctive chemical properties.
The structural uniqueness of Cholestane-3b,5a,6a-triol lies in its rigid framework and hydroxyl group arrangement. These features not only influence its physical properties but also play a crucial role in its interactions with biological systems. Recent studies have highlighted its potential as a natural bioactive compound, particularly in the context of anti-inflammatory and antioxidant activities. For instance, research published in Nature Communications demonstrated that this compound exhibits significant anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK.
In terms of biological activity, Cholestane-3b,5a,6a-triol has shown promise in various therapeutic areas. One of the most notable findings is its potential as an anticancer agent. A study conducted at the University of California revealed that this compound induces apoptosis in cancer cells by targeting mitochondrial pathways. Additionally, it has been found to possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
The synthesis of Cholestane-3b,5a,6a-triol has been optimized over the years to improve yield and purity. Traditional methods involve multi-step reactions starting from cholesterol derivatives; however, recent advancements have introduced more efficient approaches using enzymatic catalysis. These innovations have not only enhanced the scalability of production but also reduced environmental impact.
In conclusion, Cholestane-3b,5a,6a-triol (CAS No. 35089-25-9) is a versatile compound with immense potential in the field of biomedicine. Its unique structure and diverse biological activities make it a valuable asset for researchers and pharmaceutical developers alike. As ongoing studies continue to uncover new applications for this compound, it is poised to play a significant role in advancing medical treatments and therapies.
35089-25-9 (Cholestane-3b,5a,6a-triol) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)